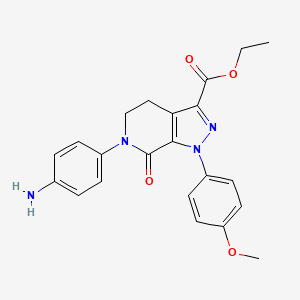

Ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo(3,4-c)pyridine-3-carboxylate

Description

Ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS: 503615-07-4) is a pyrazolo-pyridine derivative with a molecular formula of C₂₂H₂₂N₄O₄ and a molecular weight of 406.43 g/mol. It features a tetrahydro-1H-pyrazolo[3,4-c]pyridine core substituted with a 4-aminophenyl group at position 6, a 4-methoxyphenyl group at position 1, and an ester moiety at position 2. The compound is sensitive to light and air, requiring storage at -20°C under an inert atmosphere . Its synthesis typically involves cyclization reactions of precursor intermediates, as exemplified by high-yield (up to 87%) routes used for structurally related anticoagulant precursors . Hazard statements (H302, H315, H319, H335) indicate risks of toxicity, skin/eye irritation, and respiratory irritation .

Properties

IUPAC Name |

ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4/c1-3-30-22(28)19-18-12-13-25(15-6-4-14(23)5-7-15)21(27)20(18)26(24-19)16-8-10-17(29-2)11-9-16/h4-11H,3,12-13,23H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAQGQOGOJLALA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635276 | |

| Record name | Ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503615-07-4 | |

| Record name | Ethyl 6-(4-aminophenyl)-4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503615-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS No. 503615-07-4) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H22N4O4 |

| Molecular Weight | 406.43 g/mol |

| IUPAC Name | Ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate |

| InChI Key | UVAQGQOGOJLALA-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One synthetic pathway includes the reaction of 4-methoxyphenyl and 4-aminophenyl derivatives with appropriate pyrazole precursors under controlled conditions to yield the target compound in moderate to high yields. The synthesis can be optimized by varying solvents and reaction times.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory activity. It was observed to inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases.

Antimicrobial Properties

Preliminary antimicrobial assays indicated that ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis.

Case Studies

-

Case Study on Anticancer Activity :

- Objective : To evaluate the efficacy of ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo in inhibiting tumor growth.

- Method : Mice were treated with varying doses of the compound after tumor implantation.

- Results : Significant reduction in tumor size was observed compared to control groups, with a notable decrease in Ki67 expression (a marker for proliferation).

-

Case Study on Anti-inflammatory Effects :

- Objective : Investigate the anti-inflammatory properties in a mouse model of arthritis.

- Method : Mice were administered the compound daily for two weeks.

- Results : Reduced swelling and pain scores were recorded along with decreased levels of TNF-alpha and IL-6 in serum samples.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Reactivity and Bioactivity: The 4-aminophenyl group in the target compound enhances solubility and hydrogen-bonding capacity, critical for interactions with coagulation factor active sites . Nitrophenyl derivatives (e.g., MFCD18251627) serve as synthetic intermediates; the nitro group facilitates further reduction to amine derivatives . The piperidinone-containing analog (503614-91-3) demonstrates improved metabolic stability and binding affinity, attributed to the heterocyclic ring’s conformational rigidity .

Synthetic Routes: The target compound is synthesized via cyclization of precursor lactams, achieving yields >80% . Iodophenyl analogs require reflux with trifluoroacetic acid (18 hours), followed by hydrolysis to carboxylic acid derivatives . Piperidinone-containing analogs involve multi-step acylation and cyclization, with moderate yields (~39.4%) .

Safety and Handling :

- The target compound’s hazards (H302, H315, etc.) are typical of pyrazolo-pyridines, whereas iodinated analogs may pose additional risks due to iodine’s volatility .

- Nitrophenyl derivatives are associated with nitro group toxicity (e.g., mutagenicity) .

Biological Activity: The target compound and its piperidinone analog (503614-91-3) are linked to anticoagulant activity, inhibiting Factor Xa in preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.